molecular formula C13H24N4O3S B6111727 [1-[(1-Butylsulfonylpiperidin-3-yl)methyl]triazol-4-yl]methanol

[1-[(1-Butylsulfonylpiperidin-3-yl)methyl]triazol-4-yl]methanol

Cat. No.: B6111727
M. Wt: 316.42 g/mol
InChI Key: XTNCKSBTPUJTFI-UHFFFAOYSA-N
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Description

[1-[(1-Butylsulfonylpiperidin-3-yl)methyl]triazol-4-yl]methanol is a complex organic compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-[(1-Butylsulfonylpiperidin-3-yl)methyl]triazol-4-yl]methanol typically involves multi-step organic reactions. One common method is the click chemistry approach, which involves the cycloaddition of azides and alkynes in the presence of a copper catalyst. The reaction conditions often include:

    Solvent: Tetrahydrofuran (THF) or Dimethyl sulfoxide (DMSO)

    Catalyst: Copper(I) bromide (CuBr) or Copper(II) sulfate (CuSO₄)

    Temperature: Room temperature to 60°C

    Time: 12-24 hours

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

[1-[(1-Butylsulfonylpiperidin-3-yl)methyl]triazol-4-yl]methanol can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂)

    Reduction: Employing reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄)

    Substitution: Nucleophilic substitution reactions with halides or other nucleophiles

Common Reagents and Conditions

    Oxidation: KMnO₄ in acidic medium at room temperature

    Reduction: NaBH₄ in methanol at 0°C to room temperature

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide (NaOH)

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

[1-[(1-Butylsulfonylpiperidin-3-yl)methyl]triazol-4-yl]methanol has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties

    Medicine: Explored for its role in drug discovery and development, particularly in the design of new pharmaceuticals

    Industry: Utilized in the production of polymers and materials with specific properties

Mechanism of Action

The mechanism of action of [1-[(1-Butylsulfonylpiperidin-3-yl)methyl]triazol-4-yl]methanol involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The compound may inhibit enzymes or receptors, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2,6-Bis(1-butyl-1H-1,2,3-triazol-1-yl)pyridine-capped poly(N-vinylpyrrolidone)
  • 1-(1-Butyl-1H-1,2,3-triazol-4-yl)methanol

Uniqueness

Compared to similar compounds, [1-[(1-Butylsulfonylpiperidin-3-yl)methyl]triazol-4-yl]methanol is unique due to its specific functional groups, which confer distinct chemical and biological properties. The presence of the butylsulfonyl and piperidinyl groups enhances its solubility and reactivity, making it a valuable compound in various applications.

Properties

IUPAC Name

[1-[(1-butylsulfonylpiperidin-3-yl)methyl]triazol-4-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N4O3S/c1-2-3-7-21(19,20)17-6-4-5-12(9-17)8-16-10-13(11-18)14-15-16/h10,12,18H,2-9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTNCKSBTPUJTFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCS(=O)(=O)N1CCCC(C1)CN2C=C(N=N2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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